molecular formula C19H17N3O2 B2916134 N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide CAS No. 2034433-07-1

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide

Cat. No.: B2916134
CAS No.: 2034433-07-1
M. Wt: 319.364
InChI Key: AHMLPMMWOMDYIQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide is a compound that belongs to the bipyridine family. Bipyridines are a class of organic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methoxybenzamide group attached to the bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and materials science.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Bipyridines can act as ligands and form complexes with various metals, which can have a variety of effects depending on the specific metal and the overall structure of the complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide typically involves the coupling of a bipyridine derivative with a methoxybenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated methoxybenzamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors are employed to improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated bipyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine N-oxide, while reduction may produce a bipyridine derivative with reduced functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide group enhances its ability to interact with biological targets, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-17-4-2-3-16(12-17)19(23)22-13-14-5-10-21-18(11-14)15-6-8-20-9-7-15/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLPMMWOMDYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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